molecular formula C8H7BrN4 B1517657 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine CAS No. 1082766-52-6

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Cat. No.: B1517657
CAS No.: 1082766-52-6
M. Wt: 239.07 g/mol
InChI Key: BDDRADUUYBCZPW-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a 4H-1,2,4-triazol-4-YL group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine typically involves multiple steps, starting with the bromination of 3-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Types of Reactions:

  • Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often involve nucleophiles like amines or alcohols, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation products include 5-bromo-3-methylpyridine-N-oxide.

  • Reduction products include 5-bromo-3-methylpyridine.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

  • 2-(4H-1,2,4-triazol-4-yl)pyridine derivatives

  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues

Uniqueness: 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features make it more suitable for certain applications, such as drug development and industrial synthesis.

Biological Activity

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a triazole moiety. Its chemical formula is C8H7BrN4C_8H_7BrN_4 with a molecular weight of approximately 228.07 g/mol. The structural configuration allows for significant interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .

Pathogen MIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Antifungal Activity

The compound also shows significant antifungal activity against various Candida species. Studies indicate that it can effectively inhibit the growth of fluconazole-resistant strains of Candida albicans with MIC values as low as 0.37 μM . This property makes it a candidate for further development as an antifungal agent.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target enzymes and receptors. The presence of nitrogen atoms in the triazole ring facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity .

Target Enzymes

Research has identified several potential targets for this compound:

  • 15-Lipoxygenase (15-LO) : Inhibition studies have shown that derivatives of this compound can effectively inhibit 15-LO with IC50 values ranging from 9 to 12 μM .
  • Acetyl-CoA Carboxylase : It has been suggested that the compound may also interact with this enzyme, contributing to its antibacterial effects .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Antibacterial Evaluation : A study evaluated the antibacterial activity against various strains of bacteria and found that modifications in the chemical structure could enhance efficacy against resistant strains .
  • Antifungal Efficacy : Another research highlighted its effectiveness against multiple Candida species, including those resistant to conventional treatments .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the triazole ring significantly affect biological activity, emphasizing the importance of chemical modifications in drug design .

Properties

IUPAC Name

5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRADUUYBCZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652008
Record name 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-52-6
Record name 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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